molecular formula C5H9NO2 B12365083 6-Hydroxypiperidin-2-one

6-Hydroxypiperidin-2-one

Cat. No.: B12365083
M. Wt: 115.13 g/mol
InChI Key: FJJNBBZIQAVJPJ-UHFFFAOYSA-N
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Description

6-Hydroxypiperidin-2-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is notable for its hydroxyl group at the 6-position and a ketone group at the 2-position, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxypiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols. For instance, starting from 6-aminohexanol, cyclization can be achieved under acidic conditions to form the desired compound . Another method involves the oxidation of 6-hydroxypiperidine using oxidizing agents like hydrogen peroxide in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxypiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitrones.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted piperidinones.

Mechanism of Action

The mechanism of action of 6-Hydroxypiperidin-2-one involves its interaction with various molecular targets. For instance, in medicinal chemistry, it can inhibit specific enzymes or receptors, leading to therapeutic effects. The hydroxyl and ketone groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxypiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 6-position and ketone group at the 2-position make it a valuable intermediate for synthesizing a variety of bioactive compounds .

Properties

IUPAC Name

6-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-2-1-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJNBBZIQAVJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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